BenchChemオンラインストアへようこそ!

4-Amino-n-hydroxybenzamide

Epigenetics HDAC inhibition Isoform selectivity

4-Amino-N-hydroxybenzamide is the essential, non-substitutable 4-amino isomer for synthesizing the clinical-stage HDAC inhibitor AR-42. Its unique substitution pattern imparts a 3-fold potency difference vs. 2-amino isomers and 18.4-fold HDAC6 selectivity. This scaffold is further distinguished by dual HDAC6/RNR inhibitory activity, making it irreplaceable for SAR studies and impurity reference standards. Order the authentic compound—not a generic replacement—to guarantee reproducible biological results.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 26071-05-6
Cat. No. B3050452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-n-hydroxybenzamide
CAS26071-05-6
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NO)N
InChIInChI=1S/C7H8N2O2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,8H2,(H,9,10)
InChIKeyDKGYBSPSUUVQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-hydroxybenzamide (CAS 26071-05-6): Core Properties and Procurement-Relevant Context


4-Amino-N-hydroxybenzamide (also known as 4-aminobenzohydroxamic acid) is a small-molecule hydroxamic acid derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol [1]. It serves as a critical pharmacophore and synthetic building block in the development of histone deacetylase (HDAC) inhibitors, notably as the core scaffold for the clinical-stage pan-HDAC inhibitor AR-42 [2]. The compound is also a recognized impurity in benzocaine pharmaceutical preparations, necessitating its use in analytical reference standards [3].

Why 4-Amino-N-hydroxybenzamide (CAS 26071-05-6) Cannot Be Substituted by Generic N-Hydroxybenzamides


The precise substitution pattern on the benzamide ring of 4-amino-N-hydroxybenzamide is a critical determinant of its biochemical selectivity and synthetic utility. As demonstrated in comparative studies of benzamide derivatives, the position of substituents drastically alters inhibitory potency. For instance, a 4-methyl substitution on a related benzamide scaffold results in an IC50 of 29.1 μM, while a 2-methyl substitution yields an 8.7 μM IC50, representing a >3-fold difference in activity [1]. This positional sensitivity extends to the amino group; the 4-amino isomer exhibits a distinct metal-chelating geometry and electronic profile compared to its 2-amino and 3-amino counterparts, directly influencing its ability to coordinate zinc ions in HDAC active sites and form stable complexes with transition metals [2]. Furthermore, the compound's specific role as the key intermediate in the synthesis of AR-42—a clinical-stage HDAC inhibitor—is non-transferable to other isomers [3]. Substituting with an alternative regioisomer or a generic N-hydroxybenzamide would therefore introduce uncontrolled variability in biological activity and preclude its use in established synthetic routes.

Quantitative Differentiation of 4-Amino-N-hydroxybenzamide (CAS 26071-05-6) Against Key Comparators


HDAC6 Selectivity: 18.4-Fold Preference Over HDAC1

4-Amino-N-hydroxybenzamide exhibits significant selectivity for HDAC6 over HDAC1, a key differentiation from pan-HDAC inhibitors like Vorinostat (SAHA). In recombinant enzyme assays using human full-length N-terminal GST-tagged HDAC6 and C-terminal His-tagged HDAC1 expressed in Sf9 insect cells, the compound demonstrated an IC50 of 389 nM for HDAC6 [1] versus 7,140 nM for HDAC1 [2], yielding an 18.4-fold selectivity for HDAC6. This contrasts with Vorinostat (SAHA), which is reported to have an IC50 of 7,468 nM for HDAC8, a class I HDAC, indicating a broader, less selective inhibition profile [3].

Epigenetics HDAC inhibition Isoform selectivity

HDAC6/HDAC3 Selectivity Exceeds 47-Fold

The selectivity of 4-amino-N-hydroxybenzamide extends to HDAC3, where it shows a marked 47.3-fold preference for HDAC6. In recombinant assays using a C-terminal His-tagged HDAC3/N-terminal GST-tagged NCOR2 complex expressed in baculovirus-infected insect cells, the compound displayed an IC50 of 18,400 nM for HDAC3 [1], compared to 389 nM for HDAC6 [2]. This represents a 47.3-fold selectivity for HDAC6 over HDAC3. By comparison, the pan-HDAC inhibitor SAHA exhibits IC50 values in the low nanomolar to micromolar range across multiple class I and II HDACs without pronounced isoform discrimination .

Epigenetics HDAC inhibition Isoform selectivity

Potency Against HDAC6: 389 nM IC50, a Benchmark for Core Scaffold Optimization

As a minimal pharmacophore, 4-amino-N-hydroxybenzamide achieves an IC50 of 389 nM against HDAC6, which serves as a benchmark for structure-activity relationship (SAR) studies [1]. This is a critical data point, as it defines the baseline potency of the core scaffold before the introduction of cap and linker modifications. For context, optimized acyl derivatives of the structurally related 4-(aminomethyl)-N-hydroxybenzamide achieve HDAC6 IC50 values as low as 0.46 μM (460 nM) [2], while highly elaborated N-hydroxybenzamide derivatives with indole cap groups can reach low nanomolar potencies (1.5–13.0 nM) [3]. The 389 nM IC50 of the unadorned scaffold thus provides a quantitative reference for medicinal chemists to assess the impact of structural modifications.

HDAC6 inhibition Scaffold optimization Medicinal chemistry

Ribonucleotide Reductase Inhibition: 50% Inhibition at 0.15 mM, Comparable to Hydroxyurea Analogs

Beyond HDAC inhibition, 4-amino-N-hydroxybenzamide exhibits activity against ribonucleotide reductase (RNR), a key enzyme in DNA synthesis and a validated anticancer target. In enzyme assays, the compound achieves 50% inhibition of human ribonucleotide reductase at a concentration of 0.15 mM (150 μM) [1]. For comparison, 4-hydroxybenzohydroxamic acid (lacking the amino group) requires 0.30 mM for the same level of inhibition, while 4-dimethylaminobenzohydroxamic acid requires 0.5 mM [2]. This demonstrates that the 4-amino substituent confers a 2-fold improvement in RNR inhibitory potency over the 4-hydroxy analog and a >3-fold improvement over the dimethylamino analog. The clinically used RNR inhibitor hydroxyurea exhibits a Kᵢ of approximately 0.1–0.2 mM in similar assays, placing 4-amino-N-hydroxybenzamide within a comparable potency range [3].

Ribonucleotide reductase Anticancer Enzyme inhibition

Synthetic Utility: Indispensable Intermediate for Clinical-Stage Pan-HDAC Inhibitor AR-42

4-Amino-N-hydroxybenzamide is the essential synthetic precursor to AR-42, a clinical-stage pan-HDAC inhibitor that has been investigated for the treatment of hematological malignancies and solid tumors [1]. AR-42 is formed via formal condensation of (2S)-3-methyl-2-phenylbutanoic acid with the amino group of 4-amino-N-hydroxybenzamide [2]. This synthetic route is specific to the 4-amino isomer; alternative regioisomers (2-amino or 3-amino) yield distinct products with different pharmacological profiles. The procurement of 4-amino-N-hydroxybenzamide is therefore non-negotiable for any research program aimed at replicating or derivatizing the AR-42 scaffold. No generic N-hydroxybenzamide can substitute for this precise intermediate.

Medicinal chemistry HDAC inhibitor Synthetic intermediate

Evidence-Based Applications of 4-Amino-N-hydroxybenzamide (CAS 26071-05-6) in Research and Development


Design of HDAC6-Selective Inhibitors for Oncology and Neurodegeneration

Given its 18.4-fold selectivity for HDAC6 over HDAC1 and 47.3-fold selectivity over HDAC3 [1], 4-amino-N-hydroxybenzamide serves as an ideal minimal scaffold for the rational design of HDAC6-selective inhibitors. Researchers can leverage its baseline IC50 of 389 nM against HDAC6 as a benchmark for assessing the potency gains achieved through cap and linker modifications [2]. This application is particularly relevant for developing therapeutics that target HDAC6-dependent pathways in cancer, neurodegenerative diseases, and inflammatory conditions.

Synthesis and Derivatization of AR-42 Analogs

As the mandatory synthetic intermediate for the clinical-stage pan-HDAC inhibitor AR-42 [3], this compound is essential for any medicinal chemistry program focused on optimizing or derivatizing the AR-42 scaffold. The exclusive reliance on the 4-amino isomer ensures that only this compound can be used to generate authentic AR-42 or its analogs for structure-activity relationship studies.

Dual-Target Inhibitor Development Targeting HDAC6 and Ribonucleotide Reductase

The compound's dual inhibitory activity—HDAC6 (IC50 = 389 nM) [2] and ribonucleotide reductase (50% inhibition at 0.15 mM) [4]—positions it as a unique starting point for developing dual-target anticancer agents. This profile is distinct from both pure HDAC inhibitors (e.g., SAHA) and pure RNR inhibitors (e.g., hydroxyurea), potentially offering synergistic antitumor effects through simultaneous disruption of epigenetic regulation and DNA synthesis.

Pharmaceutical Impurity Analysis for Benzocaine Formulations

4-Amino-N-hydroxybenzamide is a characterized impurity in benzocaine pharmaceutical preparations [5]. Its procurement as a certified reference standard is essential for analytical method development, validation, and quality control in compliance with regulatory guidelines. Substitution with any other compound would invalidate the analytical traceability required for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-n-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.